molecular formula C8H5BrClKNO4S B1324450 Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate CAS No. 6581-24-4

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate

Cat. No.: B1324450
CAS No.: 6581-24-4
M. Wt: 365.65 g/mol
InChI Key: BWKQNCIQUWLLNU-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate, involves several steps. One common method includes the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate, followed by various reaction conditions to yield the desired indole product

Industrial Production Methods

Industrial production of this compound likely involves bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is typically produced in large quantities to meet the demands of research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.

    Sulfonation: The sulfate group can participate in sulfonation reactions, forming sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include various substituted indole derivatives, sulfonate esters, and other functionalized indole compounds.

Scientific Research Applications

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used in similar enzymatic assays.

    5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside: A compound with similar applications in β-galactosidase assays.

Uniqueness

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

CAS No.

6581-24-4

Molecular Formula

C8H5BrClKNO4S

Molecular Weight

365.65 g/mol

IUPAC Name

potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate

InChI

InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);

InChI Key

BWKQNCIQUWLLNU-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)O.[K]

Origin of Product

United States

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